3-benzhydryloxy-N,N-diethylbutan-1-amine

Lipophilicity Drug-likeness Blood-Brain Barrier Permeability

3-Benzhydryloxy-N,N-diethylbutan-1-amine (CAS 35474-36-3, C21H29NO, MW 311.46 g/mol) is a tertiary benzhydryl ether amine featuring a diethylamino terminus and a methyl-branched butan-1-amine spacer. The molecule is classified as a sigma‑1 receptor ligand in screening libraries and is structurally related to first‑generation antihistamines such as diphenhydramine and ethylbenzhydramine, yet it carries a distinct substitution pattern—a 3‑benzhydryloxy‑N,N‑diethylbutyl scaffold—that governs its physicochemical and target‑engagement profile.

Molecular Formula C21H29NO
Molecular Weight 311.5g/mol
Cat. No. B400153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzhydryloxy-N,N-diethylbutan-1-amine
Molecular FormulaC21H29NO
Molecular Weight311.5g/mol
Structural Identifiers
SMILESCCN(CC)CCC(C)OC(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C21H29NO/c1-4-22(5-2)17-16-18(3)23-21(19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,18,21H,4-5,16-17H2,1-3H3
InChIKeyXXCWBAVZJKEYFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzhydryloxy-N,N-diethylbutan-1-amine (CAS 35474-36-3): Procurement-Relevant Identity and Structural Class


3-Benzhydryloxy-N,N-diethylbutan-1-amine (CAS 35474-36-3, C21H29NO, MW 311.46 g/mol) is a tertiary benzhydryl ether amine featuring a diethylamino terminus and a methyl-branched butan-1-amine spacer [1]. The molecule is classified as a sigma‑1 receptor ligand in screening libraries and is structurally related to first‑generation antihistamines such as diphenhydramine and ethylbenzhydramine, yet it carries a distinct substitution pattern—a 3‑benzhydryloxy‑N,N‑diethylbutyl scaffold—that governs its physicochemical and target‑engagement profile [1].

Why Direct Replacement of 3-Benzhydryloxy-N,N-diethylbutan-1-amine with Common Benzhydryl Ether Amines Is Not Scientifically Defensible


Compounds sharing the benzhydryl ether pharmacophore—diphenhydramine (2‑benzhydryloxy‑N,N‑dimethylethanamine), ethylbenzhydramine (2‑benzhydryloxy‑N,N‑diethylethanamine), and 4‑benzhydryloxy‑N,N‑dimethylbutan‑1‑amine—differ markedly from the target compound in linker length, N‑alkyl substitution, and the presence or absence of a β‑methyl branch . Each of these structural variables independently modulates lipophilicity (cLogP), basicity, and the three‑dimensional presentation of the benzhydryl moiety to biological targets, making simple interchange scientifically unsound . The quantitative evidence presented below documents precisely where these structural differences translate into measurable property changes that should inform procurement decisions.

Quantitative Differentiation Evidence for 3-Benzhydryloxy-N,N-diethylbutan-1-amine Versus Closest Analogs


Lipophilicity (cLogP) Advantage Over Diphenhydramine and Ethylbenzhydramine

The target compound exhibits a computed logP of 4.42, which is 1.1 log units higher than diphenhydramine (cLogP ≈ 3.3) and ~0.4 units higher than ethylbenzhydramine (cLogP ≈ 4.0) [1] [2]. This increase arises from the extended butyl linker and the additional methyl group on the carbon bearing the benzhydryloxy substituent [1].

Lipophilicity Drug-likeness Blood-Brain Barrier Permeability

Chiral Center Differentiates from Achiral Benzhydryl Ether Comparators

The target compound possesses a stereogenic center at the 3‑position of the butyl chain (the carbon bearing the benzhydryloxy group), a feature absent in diphenhydramine, ethylbenzhydramine, and 4‑benzhydryloxy‑N,N‑dimethylbutan‑1‑amine, all of which are achiral at the corresponding ether carbon . This chirality enables enantiomeric resolution, potentially yielding enantiomers with divergent sigma‑1 receptor binding affinities and pharmacokinetic profiles [1].

Chirality Stereoselective Synthesis Enantiomeric Resolution

Sigma-1 Receptor Target Engagement Potential Versus Non-Selective Antihistamine Comparators

SEA (Similarity Ensemble Approach) predictions against ChEMBL20 indicate significant sigma‑1 receptor (SIGMAR1) association for the target compound (P-value 18, Max Tc 67), whereas diphenhydramine is primarily annotated as an H1 receptor antagonist with no sigma‑1 liability [1] [2]. While quantitative binding data (Ki) are not yet publicly available for the target compound, the computational prediction supports a differentiated target engagement profile [1].

Sigma-1 receptor Receptor selectivity CNS ligand

Molecular Weight and Size Differentiation for Physicochemical Property Tuning

The target compound (MW 311.46) is 56 Da heavier than diphenhydramine (MW 255.35) and 28 Da heavier than ethylbenzhydramine (MW 283.41), providing a larger molecular surface area for van der Waals interactions while remaining within the Lipinski 'Rule of Five' boundaries for CNS drug-likeness (MW < 400) .

Molecular weight Lipinski rules Permeability

Evidence-Backed Application Scenarios for 3-Benzhydryloxy-N,N-diethylbutan-1-amine Procurement


CNS Lead Optimization Programs Requiring Elevated Lipophilicity and Chiral Differentiation

In medicinal chemistry campaigns targeting sigma‑1 receptors for neuropathic pain or neuroprotection, the compound’s cLogP of 4.42 and chiral center provide a differentiated scaffold from achiral benzhydryl ethers, enabling systematic SAR exploration of enantiomer‑dependent target engagement [1].

Stereoselective Synthesis of Enantiopure Sigma‑1 Receptor Probes

The presence of a single stereogenic center makes 3‑benzhydryloxy‑N,N‑diethylbutan‑1‑amine a candidate for chiral resolution or asymmetric synthesis, delivering enantiopure probes for in‑vitro binding assays where enantioselectivity is a critical experimental variable [2].

Building Block for Complex CNS-Oriented Chemical Libraries

The combination of a diethylamino terminus with a benzhydryloxy‑substituted butyl chain offers a versatile intermediate for parallel synthesis of diverse CNS‑focused compound libraries, exploiting its higher molecular weight and logP relative to smaller benzhydryl ether building blocks .

Quote Request

Request a Quote for 3-benzhydryloxy-N,N-diethylbutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.